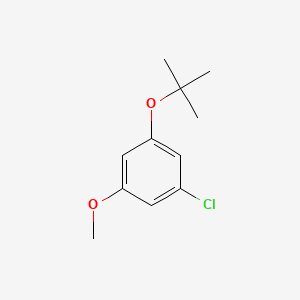
3-Chloro-2-fluorobenzimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluorobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H7Cl2FN2. It is primarily used in research and development settings and is not intended for human use. This compound is known for its unique chemical structure, which includes both chlorine and fluorine atoms attached to a benzimidamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorobenzimidamide hydrochloride typically involves the introduction of chlorine and fluorine atoms into a benzimidamide structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet research demands. Companies like ChemScene and Arctom provide this compound in various sizes, ensuring its availability for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluorobenzimidamide hydrochloride can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Applications De Recherche Scientifique
3-Chloro-2-fluorobenzimidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Chloro-2-fluorobenzimidamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorobenzimidamide hydrochloride: Similar in structure but with the fluorine atom in a different position.
4-Fluorobenzamidine hydrochloride: Lacks the chlorine atom but has a similar benzimidamide core.
Uniqueness
3-Chloro-2-fluorobenzimidamide hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where these properties are desired.
Propriétés
Formule moléculaire |
C7H7Cl2FN2 |
|---|---|
Poids moléculaire |
209.05 g/mol |
Nom IUPAC |
3-chloro-2-fluorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H |
Clé InChI |
XYBRSRGIKSHTPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)F)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


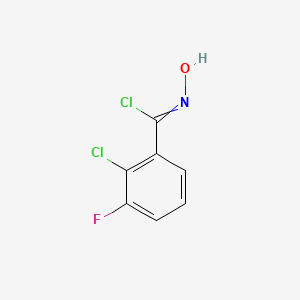
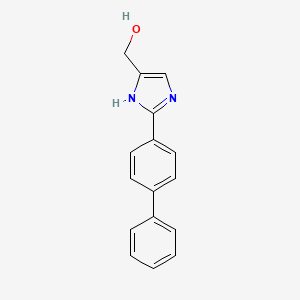
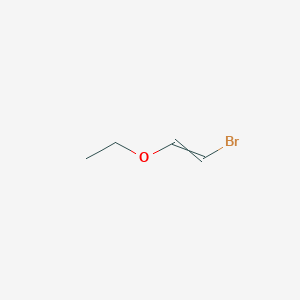
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)

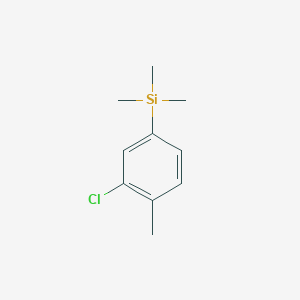
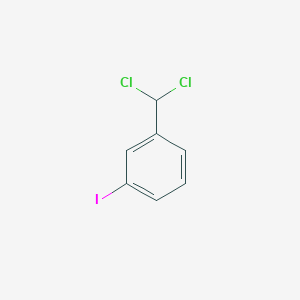

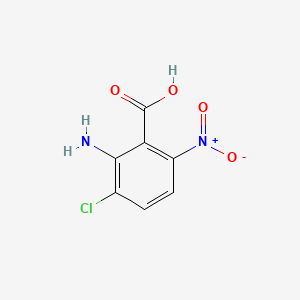


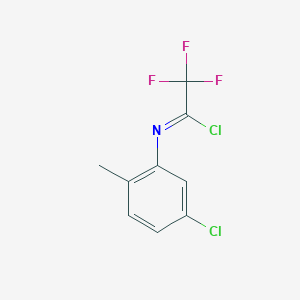
![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
